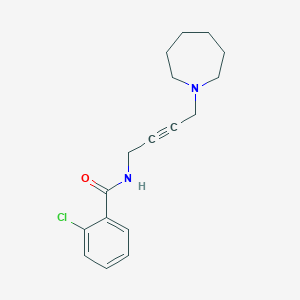

N-(4-(azepan-1-yl)but-2-yn-1-yl)-2-chlorobenzamide

Description

N-(4-(Azepan-1-yl)but-2-yn-1-yl)-2-chlorobenzamide is a synthetic small molecule characterized by a 2-chlorobenzamide core linked via a but-2-yn-1-yl spacer to an azepane (7-membered saturated heterocyclic amine) moiety. The azepane group enhances lipophilicity and may influence pharmacokinetic properties, while the alkyne spacer could contribute to rigidity or specific binding interactions.

Propriétés

IUPAC Name |

N-[4-(azepan-1-yl)but-2-ynyl]-2-chlorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O/c18-16-10-4-3-9-15(16)17(21)19-11-5-8-14-20-12-6-1-2-7-13-20/h3-4,9-10H,1-2,6-7,11-14H2,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYFTISKOYBGAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC#CCNC(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(azepan-1-yl)but-2-yn-1-yl)-2-chlorobenzamide typically involves multiple steps, starting with the preparation of the azepane ring. This can be achieved through the cyclization of appropriate linear precursors under acidic or basic conditions. The but-2-yn-1-yl group is then introduced via a Sonogashira cross-coupling reaction, which involves the coupling of a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst. Finally, the 2-chlorobenzamide moiety is attached through a nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and high-throughput screening methods can also aid in optimizing reaction conditions and improving yield.

Analyse Des Réactions Chimiques

Types of Reactions: N-(4-(azepan-1-yl)but-2-yn-1-yl)-2-chlorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used, with reaction conditions varying based on the specific nucleophile and substrate.

Major Products Formed:

Oxidation Products: Carboxylic acids and ketones.

Reduction Products: Alcohols and amines.

Substitution Products: Amides, esters, and ethers.

Applications De Recherche Scientifique

Chemistry: In chemistry, N-(4-(azepan-1-yl)but-2-yn-1-yl)-2-chlorobenzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be employed as a probe to study biological systems. Its ability to interact with specific molecular targets can provide insights into cellular processes and pathways.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structural features may allow it to act as a lead compound for drug discovery, targeting various diseases and conditions.

Industry: In the industrial sector, N-(4-(azepan-1-yl)but-2-yn-1-yl)-2-chlorobenzamide can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity.

Mécanisme D'action

The mechanism by which N-(4-(azepan-1-yl)but-2-yn-1-yl)-2-chlorobenzamide exerts its effects involves its interaction with specific molecular targets. The azepane ring and the chlorobenzamide moiety can bind to receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Structural and Computational Insights

- Crystallography and Modeling : Tools like SHELXL and Mercury have been critical in analyzing analogues (e.g., verifying hydrogen bonding in imidazolidinedione derivatives ). Similar methods could elucidate the target compound’s conformation and packing behavior.

Activité Biologique

N-(4-(azepan-1-yl)but-2-yn-1-yl)-2-chlorobenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its chemical properties, biological interactions, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

N-(4-(azepan-1-yl)but-2-yn-1-yl)-2-chlorobenzamide features a complex architecture that includes:

- Azepane Ring : A cyclic amine that may influence the compound's pharmacokinetics and receptor binding.

- Chlorobenzamide Moiety : This group is known for its biological activity, particularly in antimicrobial and anticancer contexts.

- But-2-yne Group : An alkyne that can participate in various chemical reactions, enhancing the compound's reactivity.

The molecular formula is , indicating the presence of chlorine, nitrogen, and carbon atoms that contribute to its chemical properties .

Antimicrobial Potential

Recent studies suggest that compounds with structural similarities to N-(4-(azepan-1-yl)but-2-yn-1-yl)-2-chlorobenzamide exhibit significant antimicrobial properties. For instance, compounds containing azepane rings have been shown to inhibit the growth of various bacteria, including resistant strains like Staphylococcus aureus and Escherichia coli . The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Anticancer Activity

The compound's unique structure suggests potential anticancer properties. Research indicates that similar compounds can induce apoptosis in cancer cells by modulating specific signaling pathways . The azepane ring may facilitate interactions with cancer-related targets, enhancing the efficacy of treatment regimens.

Interaction Studies

Understanding how N-(4-(azepan-1-yl)but-2-yn-1-y)-2-chlorobenzamide interacts with biological targets is crucial for predicting its therapeutic applications. Techniques such as molecular docking simulations and surface plasmon resonance have been employed to evaluate its binding affinity to various proteins .

Table 1: Comparison of Structural Features with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-(azepan-1-yl)phenyl)-2-chloroacetamide | Lacks but-2-yne group | Different functional group |

| N-(4-(azepan-1-y)but-2-yne)-benzamide | No chlorine atom | Similar structure without halogen |

| N-(4-(azepan-1-y)but-2-yne)-2-fluorobenzamide | Fluorine instead of chlorine | Variation in halogen substituent |

This table highlights how N-(4-(azepan-1-yl)but-2-yne)-2-chlorobenzamide stands out due to its distinct combination of an azepane ring, a butyne chain, and a chlorobenzamide moiety, potentially conferring unique biological activities .

Case Studies

A case study involving a related compound demonstrated significant antibacterial activity against Mycobacterium tuberculosis, suggesting that similar structural motifs could be effective against resistant strains . Another study explored the anticancer effects of azepane-containing compounds, revealing their ability to induce cell death in various cancer cell lines through apoptosis .

Q & A

Basic Research Questions

Q. What multi-step synthetic strategies are optimal for constructing the alkyne-azepane linkage in N-(4-(azepan-1-yl)but-2-yn-1-yl)-2-chlorobenzamide, and how can side reactions be minimized?

- Methodological Answer : A Sonogashira coupling between 2-chlorobenzamide derivatives and propargyl-azepane precursors is commonly employed for alkyne-azepane bond formation. To minimize undesired Glaser homocoupling (dimerization of terminal alkynes), use Pd(PPh₃)₂Cl₂/CuI catalysts under inert atmospheres and monitor reaction progress via TLC or LC-MS . Purification via column chromatography with gradient elution (hexane/ethyl acetate) improves yield.

Q. Which analytical techniques are critical for confirming the structural integrity of N-(4-(azepan-1-yl)but-2-yn-1-yl)-2-chlorobenzamide?

- Methodological Answer : Combine spectroscopic methods:

- 1H/13C NMR : Verify azepane ring protons (δ 1.4–1.8 ppm for cyclic amine) and alkyne proton absence (confirming sp³ hybridization).

- HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error.

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹) .

Q. What preliminary biological targets are hypothesized for this compound based on structural analogs?

- Methodological Answer : The 2-chlorobenzamide moiety and azepane group suggest potential kinase or GPCR modulation. Compare with structurally similar compounds (e.g., trifluoromethyl-substituted benzamides in ), which show activity against EGFR or serotonin receptors. Initial screens should include kinase inhibition assays (e.g., ADP-Glo™) and calcium flux assays for GPCRs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis of the alkyne intermediate?

- Methodological Answer : Use microwave-assisted synthesis to reduce reaction time and enhance alkyne-azepane coupling efficiency. Solvent screening (e.g., DMF vs. THF) and catalyst loading optimization (e.g., 2–5 mol% Pd) can mitigate side reactions. Kinetic studies via in-situ FT-IR or HPLC-MS help identify rate-limiting steps .

Q. How should researchers reconcile discrepancies in spectroscopic data (e.g., NMR splitting patterns) for this compound?

- Methodological Answer : Solvent-induced shifts (e.g., DMSO vs. CDCl₃) or dynamic conformational changes in the azepane ring may cause splitting variations. Perform variable-temperature NMR (VT-NMR) to assess rotational barriers of the alkyne-azepane bond. DFT calculations (e.g., Gaussian 16) can model preferred conformers .

Q. What computational approaches are suitable for predicting the compound’s binding affinity to hypothetical targets?

- Methodological Answer : Combine molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate interactions with kinase ATP-binding pockets. Use pharmacophore models (e.g., Phase) to align the 2-chlorobenzamide group with known kinase inhibitors. Validate predictions with SPR-based binding assays .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the azepane moiety?

- Methodological Answer : Synthesize analogs with azepane replacements (e.g., piperidine, morpholine) and compare bioactivity in dose-response assays (e.g., IC₅₀ shifts in kinase inhibition). Use free-energy perturbation (FEP) calculations to quantify contributions of azepane’s ring size to binding entropy .

Q. What strategies address poor aqueous solubility during in vivo pharmacokinetic studies?

- Methodological Answer : Formulate with co-solvents (e.g., PEG 400/Cremophor EL) or develop prodrugs (e.g., phosphate esters of the benzamide). Monitor plasma stability via LC-MS/MS and compare bioavailability in rodent models with/without formulation .

Data Contradiction Analysis

Q. How to resolve conflicting cytotoxicity data between cell lines (e.g., HeLa vs. MCF-7)?

- Methodological Answer : Assess differential expression of hypothesized targets (e.g., EGFR) via qPCR or Western blot. Use CRISPR knockouts to confirm target dependency. Cross-validate with 3D spheroid models to account for tumor microenvironment effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.